![molecular formula C₁₆¹³CH₁₃D₃ClNO B1141172 Asenapine 13C,d3 CAS No. 1217729-73-1](/img/structure/B1141172.png)
Asenapine 13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asenapine 13C,d3, also known as Asenapine-13C,d3 hydrochloride, is the 13C- and deuterium-labeled version of Asenapine . Asenapine is an antipsychotic medication that acts as an antagonist at various dopaminergic (D2, D3, and D4) and serotonergic (5HT1A, 1B, 2A, 2B, 2C, 5A, 6, 7) receptors .
Molecular Structure Analysis
The molecular formula of Asenapine 13C,d3 is C17H16ClNO . The exact mass is 289.1142269 g/mol . The structure includes a 13C- and deuterium-labeled methyl group .Physical And Chemical Properties Analysis
The molecular weight of Asenapine 13C,d3 is 289.78 g/mol . It has a topological polar surface area of 12.5 Ų . The compound has a complexity of 363 . It has 4 isotope atoms and 2 defined atom stereocenters .Wissenschaftliche Forschungsanwendungen
Psychopharmacology Research
Asenapine-13C,d3: is used in psychopharmacology as a labeled version of asenapine, an atypical antipsychotic. It’s particularly useful for tracking the pharmacokinetics and metabolism of asenapine in the body . Researchers can study how asenapine interacts with various neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like schizophrenia and bipolar disorder .
Neurological Disorder Studies
The compound is instrumental in neurological disorder studies, especially for conditions that involve altered neurotransmitter levels. By using Asenapine-13C,d3 , scientists can trace and quantify the drug’s presence in neurological tissues, aiding in understanding its distribution and efficacy .
Development of Therapeutic Agents
Asenapine-13C,d3: serves as a reference material in the development of new therapeutic agents. Its stable isotopic labeling allows for precise quantification in mixtures, helping researchers to fine-tune dosages and therapeutic indices for maximum efficacy with minimal side effects .
Pharmacokinetic Profiling
The deuterated isotopes in Asenapine-13C,d3 can affect the pharmacokinetic profile of the drug. This means researchers can observe potential changes in absorption, distribution, metabolism, and excretion (ADME) processes, which are critical for drug safety and effectiveness .
Metabolic Stability Testing
In metabolic stability testing, Asenapine-13C,d3 is used to investigate how asenapine withstands metabolic processes. The deuterium atoms can slow down the metabolism, providing insights into how to increase the drug’s stability and duration of action .
Analytical Benchmarking
As a controlled substance, Asenapine-13C,d3 is often used as an analytical benchmark in laboratory settings. It helps in calibrating instruments and validating analytical methods, ensuring that the data collected on asenapine and similar compounds are accurate and reliable .
Wirkmechanismus
Target of Action
Asenapine-13C,d3, also known as Asenapine 13C,d3, is an atypical antipsychotic that primarily targets a range of receptors in the brain . These include:
- Serotonin receptors (5-HT receptors) : Asenapine has a high affinity for these receptors, particularly 5-HT2A .
- Dopamine receptors (D2) : Asenapine also shows strong antagonism at these receptors .
- Adrenoceptors : Asenapine interacts with these receptors as well .
- Histamine receptors : Asenapine has antagonist activity at these receptors .
These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
Asenapine-13C,d3 acts as an antagonist at its target receptors, meaning it binds to these receptors and inhibits their activity . This antagonism at the serotonin and dopamine receptors has been shown to enhance the efflux of dopamine (DA) and acetylcholine (Ach) in rat brains . The interaction of Asenapine with its targets leads to changes in neurotransmitter levels and activity in the brain, which can help to alleviate symptoms of disorders like schizophrenia and bipolar disorder .
Biochemical Pathways
The exact biochemical pathways affected by Asenapine-13C,d3 are complex and involve multiple neurotransmitter systems. By acting as an antagonist at serotonin, dopamine, adrenoceptors, and histamine receptors, Asenapine-13C,d3 can influence a variety of neural pathways and their downstream effects . .
Pharmacokinetics
Asenapine-13C,d3 is subject to extensive first-pass metabolism, which is why it is administered in sublingual and transdermal formulations . This means that the compound is rapidly metabolized in the liver before it can reach systemic circulation when taken orally . The sublingual and transdermal routes bypass this first-pass metabolism, improving the bioavailability of the drug .
Result of Action
The molecular and cellular effects of Asenapine-13C,d3’s action are primarily related to its antagonistic activity at various receptors. For example, it has been shown to increase D1-like binding in certain areas of the brain . It also increases D2 binding in the medial prefrontal cortex and hippocampus . These changes in receptor binding can alter neurotransmitter activity and ultimately influence behavior and cognition .
Action Environment
The action, efficacy, and stability of Asenapine-13C,d3 can be influenced by various environmental factors. For instance, the method of administration can significantly impact the drug’s bioavailability due to the extensive first-pass metabolism . Additionally, individual patient factors such as age, liver function, and concurrent medications can also affect the pharmacokinetics and pharmacodynamics of Asenapine-13C,d3 .
Eigenschaften
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-LBPJCRQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.